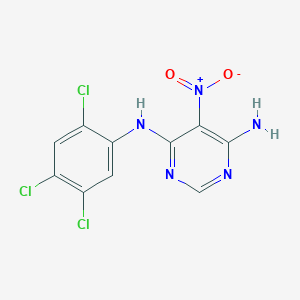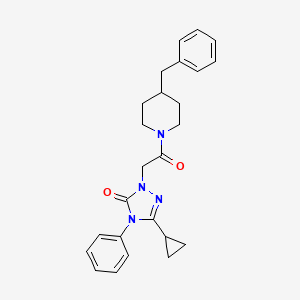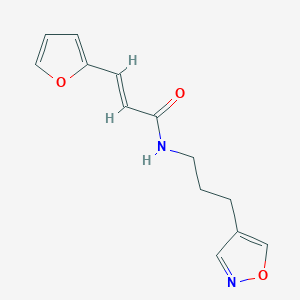
(E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide, also known as FIPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FIPI is a small molecule inhibitor that targets phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal rearrangement.
Aplicaciones Científicas De Investigación
Green Chemistry Synthesis and Biocatalysis
One of the significant applications of related furan and acrylamide compounds involves green chemistry synthesis. For instance, the work by Jimenez et al. (2019) explores the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi, highlighting the potential of using biological catalysts for producing stereochemically complex molecules (Jimenez et al., 2019). This approach could be applicable to the synthesis of (E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide, offering a sustainable pathway for its production.
Polymer Science and Material Chemistry
In polymer science, acrylamides serve as monomers for polyacrylamide production, which has applications in soil conditioning, wastewater treatment, and as electrophoresis media in laboratories. The study by Convertine et al. (2004) demonstrates controlled polymerization techniques for N-isopropylacrylamide, suggesting that similar methodologies could be adapted for the controlled polymerization of (E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide to explore its properties and applications in material science (Convertine et al., 2004).
Biological and Medicinal Chemistry
The biological activity of acrylamides and furans is another area of significant interest. For example, Patrick et al. (2007) investigated the antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, demonstrating potent antitrypanosomal and antiplasmodial activities (Patrick et al., 2007). This suggests that (E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide might also exhibit interesting biological activities worth exploring, especially considering the structural similarities and the presence of pharmacophore elements within its structure.
Chemical Synthesis and Reactivity
The synthesis and reactivity of furan and acrylamide derivatives represent a foundational aspect of organic chemistry, providing valuable intermediates for further chemical transformations. Studies like those conducted by Aleksandrov et al. (2021) focus on the synthesis and reactivity of furan derivatives, offering insights into potential synthetic pathways and reactivity profiles that could be relevant to (E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide (Aleksandrov et al., 2021).
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-(1,2-oxazol-4-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(6-5-12-4-2-8-17-12)14-7-1-3-11-9-15-18-10-11/h2,4-6,8-10H,1,3,7H2,(H,14,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBJRDSGKYHGTL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(3-(isoxazol-4-yl)propyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

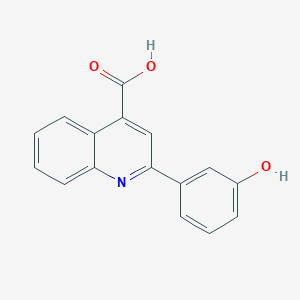


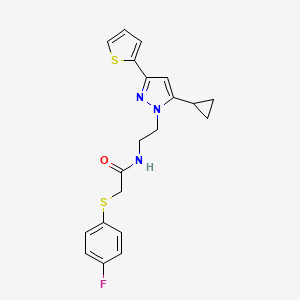
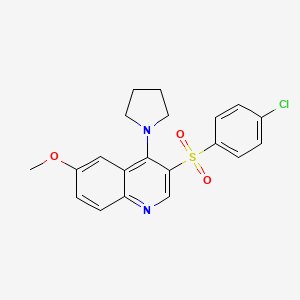
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2689426.png)
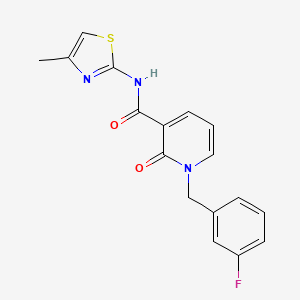
![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2689429.png)
![4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2689432.png)

